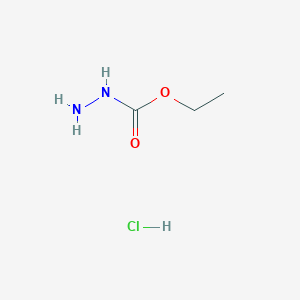

ethyl N-aminocarbamate;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl N-aminocarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c1-2-7-3(6)5-4;/h2,4H2,1H3,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQARJSVWVMOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl N Aminocarbamate and Its Hydrochloride Salt

Classical and Established Synthetic Routes to Ethyl N-Aminocarbamate

Traditional methods for the synthesis of ethyl N-aminocarbamate have been well-established and are still in use. These routes often involve readily available starting materials and straightforward reaction conditions.

Synthesis from Diethyl Carbonate and Hydrazine (B178648)

One of the most common and direct methods for the preparation of ethyl N-aminocarbamate is the reaction of diethyl carbonate with hydrazine hydrate. This reaction is typically carried out by heating the two reagents, often with one being added portion-wise to control the exothermic reaction. The use of an excess of diethyl carbonate can help to drive the reaction towards the desired monosubstituted product and minimize the formation of the disubstituted side product, 1,2-bis(ethoxycarbonyl)hydrazine.

The reaction proceeds by the nucleophilic attack of the hydrazine on one of the carbonyl carbons of diethyl carbonate, leading to the displacement of an ethoxide ion and the formation of ethyl N-aminocarbamate.

Reaction Scheme: (C₂H₅O)₂CO + N₂H₄·H₂O → H₂NNHCOOC₂H₅ + C₂H₅OH + H₂O

A typical laboratory-scale preparation involves the slow addition of hydrazine hydrate to diethyl carbonate, followed by heating the mixture to reflux. The product can then be isolated by distillation under reduced pressure.

| Reactants | Reaction Conditions | Yield |

| Diethyl Carbonate, Hydrazine Hydrate | Reflux | High |

Preparation via Esterification of Carbazic Acid Derivatives

Another classical approach involves the esterification of carbazic acid (hydrazinecarboxylic acid). Due to the instability of free carbazic acid, this method often proceeds through a derivative. A common strategy is the reaction of a stable salt of carbazic acid or an activated form of the acid with ethanol in the presence of an acid catalyst.

The Fischer esterification method can be applied, where hydrazine is reacted with a source of the carboxyl group, and the resulting intermediate is then esterified with ethanol. For instance, the reaction of hydrazine with carbon dioxide (to form carbazic acid in situ) followed by esterification with ethanol in the presence of a strong acid catalyst can yield ethyl N-aminocarbamate.

| Reactants | Catalyst | Solvent | Yield |

| Hydrazine, Carbon Dioxide, Ethanol | Strong Acid (e.g., H₂SO₄) | Ethanol | Moderate to High |

Synthesis from Hydroxylamine Derivatives and Chloroformates

While the direct reaction of hydroxylamine with chloroformates typically yields N-hydroxycarbamates, specific hydroxylamine derivatives can be employed to synthesize N-aminocarbamates. A notable example is the use of hydroxylamine-O-sulfonic acid. This reagent can act as an aminating agent.

Although a direct single-step synthesis of ethyl N-aminocarbamate from hydroxylamine-O-sulfonic acid and ethyl chloroformate is not a standard reported method, a multi-step process could be envisioned. For instance, the reaction of a suitable precursor with hydroxylamine-O-sulfonic acid to introduce an amino group, followed by reaction with ethyl chloroformate.

A more direct classical method related to this category is the reaction of hydrazine with ethyl chloroformate. This reaction must be carefully controlled to favor the formation of the mono-acylated product, ethyl N-aminocarbamate, over the di-acylated product. The reaction is typically carried out at low temperatures and in the presence of a base to neutralize the hydrochloric acid formed.

Reaction Scheme: N₂H₄ + ClCOOC₂H₅ → H₂NNHCOOC₂H₅ + HCl

| Reactants | Base | Solvent | Temperature | Yield |

| Hydrazine, Ethyl Chloroformate | Sodium Carbonate | Ethanol/Water | Low | High |

Modernized and Optimized Synthetic Protocols for Enhanced Efficiency

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and catalytic methods for the synthesis of ethyl N-aminocarbamate and its derivatives.

Catalytic Approaches in the Synthesis of Ethyl N-Aminocarbamate Derivatives

Catalysis offers a powerful tool to improve the efficiency and selectivity of chemical reactions. In the context of ethyl N-aminocarbamate synthesis, various catalytic systems have been explored. For instance, the synthesis of carbamates from alcohols and urea (B33335) can be catalyzed by a range of metal oxides. This approach is attractive as urea is an inexpensive and safe source of the carbamoyl group.

The reaction of ethanol with urea to form ethyl carbamate (B1207046) (a related compound) has been shown to be catalyzed by Lewis acids such as zinc oxide or other transition metal oxides. This methodology could be adapted for the synthesis of N-substituted carbamates.

Furthermore, the direct carbonylation of amines using carbon monoxide in the presence of a catalyst is a well-established method for carbamate synthesis. While this is more commonly applied to primary and secondary amines, catalytic systems involving palladium or other transition metals could potentially be developed for the N-amination of carbamates or related derivatives.

| Reaction Type | Catalyst | Key Advantages |

| Urea and Alcohol | Metal Oxides (e.g., ZnO) | Inexpensive starting materials, avoids toxic reagents. |

| Carbonylation of Amines | Transition Metals (e.g., Pd) | High atom economy, direct C-N bond formation. |

Green Chemistry and Sustainable Methods for Compound Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of ethyl N-aminocarbamate, this translates to the use of safer reagents, renewable feedstocks, and energy-efficient processes.

One of the key green approaches is the utilization of carbon dioxide as a C1 building block. The direct reaction of amines, CO₂, and an alkylating agent can produce carbamates. For the synthesis of ethyl N-aminocarbamate, this could involve the reaction of hydrazine with CO₂ to form a carbazate (B1233558) intermediate, which is then alkylated with an ethylating agent. This method avoids the use of toxic phosgene or chloroformates.

The use of biocatalysis is another emerging area in green chemistry. Enzymes could potentially be engineered to catalyze the formation of the carbamate bond with high selectivity and under mild reaction conditions.

Solvent selection is also a crucial aspect of green chemistry. The use of greener solvents such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. For example, performing the reaction of diethyl carbonate and hydrazine in a solvent-free system or in a recyclable green solvent would be a significant improvement over traditional organic solvents.

| Green Chemistry Principle | Application in Ethyl N-Aminocarbamate Synthesis |

| Use of Renewable Feedstocks | Utilization of bio-derived ethanol and potentially CO₂ from carbon capture. |

| Atom Economy | Catalytic methods that maximize the incorporation of all reactant atoms into the final product. |

| Safer Solvents and Reagents | Replacement of toxic reagents like phosgene with CO₂; use of water or solvent-free conditions. |

| Energy Efficiency | Microwave-assisted synthesis or catalytic reactions at lower temperatures. |

Flow Chemistry and Continuous Processing Applications in Synthesis

The application of flow chemistry and continuous processing in the synthesis of carbamates, including derivatives related to ethyl N-aminocarbamate, offers significant advantages over traditional batch methods. These techniques can lead to improved reaction control, enhanced safety, and greater scalability.

Continuous processes often involve the precise introduction of reactants into a defined reaction zone, such as a heated coil or a packed-bed reactor. A study on the continuous synthesis of N-phenyl butylcarbamate demonstrated the use of a flow chemistry device where carbon dioxide, an amine, and an alkyl halide were reacted in the presence of a base. nih.gov The reactants were dissolved in a suitable solvent and pumped through a coil reactor, allowing for excellent control over reaction parameters like temperature, pressure, and residence time. nih.gov This approach significantly reduces reaction times compared to batch syntheses. nih.gov

Another example, while not for the target molecule, illustrates the principles of continuous processing for a related compound. The production of diethyl carbonate from ethyl carbamate and ethanol was achieved in a distillation column reactor operating at a steady state. chemicalbook.com Reactants were continuously pumped into the reactor, and the product was removed, maintaining a constant reaction environment for over 300 hours. chemicalbook.com This method highlights the potential for long-term, stable production with high selectivity. chemicalbook.com

The benefits of such systems include rapid optimization of reaction conditions and the ability to safely handle reactive intermediates. The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, mitigating risks associated with exothermic reactions.

| Parameter | Continuous Flow Synthesis of N-Phenyl Butylcarbamate nih.gov | Continuous Production of Diethyl Carbonate chemicalbook.com |

| Reactants | Aniline, Butyl Bromide, CO2, DBU | Ethyl Carbamate, Ethanol |

| Catalyst/Base | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Dibutyltin dimethoxide |

| Solvent | Acetonitrile | Triglyme |

| Reactor Type | 10 mL Coil Reactor | Distillation Column Reactor |

| Temperature | Room Temperature | 174 °C (Reboiler) |

| Pressure | 5 bar | 66 psig |

| Key Advantage | Rapid reaction time, precise gas introduction | Long-term operational stability (340 hours) |

Investigation of Precursor Reactivity and Selectivity in Compound Formation

The formation of ethyl N-aminocarbamate involves the careful selection of precursors and reaction conditions to ensure high reactivity and selectivity, minimizing the formation of byproducts. The reactivity of the nitrogen nucleophile and the electrophilic carbonyl source are key factors influencing the outcome of the synthesis.

One common route to carbamates involves the reaction of an amine with a chloroformate. However, due to the hazardous nature of phosgene-derived reagents, alternative methods are often preferred. A method for preparing N-substituted ethyl carbamates utilizes the reaction of an isocyanate with a zinc-based reagent, ethyl zinc bromide acetate, in tetrahydrofuran. google.com This approach offers high yields (over 70%) and produces a single product with high purity. google.com The reaction proceeds under mild conditions (40-45°C), highlighting the reactivity of the chosen precursors. google.com

The choice of base is also critical for selectivity. In the continuous synthesis of N-phenyl butylcarbamate, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was found to be an effective base, while others like triethylamine and N,N-diisopropylethylamine resulted in no conversion. nih.gov This demonstrates the profound impact of the base on the reaction's success.

Furthermore, the synthesis of related carbamate structures, such as those for the drug rivastigmine, involves the reaction of phenolic derivatives with carbamoyl chlorides. nih.gov This highlights another set of reactive precursors that can be employed in carbamate synthesis. The selectivity in these reactions is crucial to ensure the desired substitution pattern on the aromatic ring.

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product | Key Finding on Reactivity/Selectivity |

| Isocyanate | Ethyl zinc bromide acetate | Zinc | N-substituted ethyl carbamate | High yield and purity with specific zinc reagent. google.com |

| Amine, CO2 | Alkyl Halide | DBU | N-alkyl carbamate | DBU is a highly effective base, while others are inactive. nih.gov |

| 3-Nitrophenol | N-ethyl-N-methylcarbamoyl chloride | - | 3-Nitrophenyl ethyl(methyl)carbamate | Demonstrates the utility of carbamoyl chlorides as precursors. nih.gov |

Purification and Isolation Strategies for Academic Research

The purification and isolation of ethyl N-aminocarbamate hydrochloride are crucial steps to obtain a product of high purity suitable for academic research. The strategy employed often depends on the scale of the synthesis and the nature of any impurities.

For laboratory-scale synthesis, column chromatography is a widely used and effective purification method. Following the synthesis of an N-substituted ethyl carbamate, the reaction is typically quenched with a saturated ammonium (B1175870) chloride solution, and the organic phase is extracted. google.com The crude product is then purified by column chromatography using a solvent system such as ethyl acetate and petroleum ether to isolate the target compound. google.com

In the synthesis of more complex carbamate-containing molecules, such as rivastigmine hybrids, flash column chromatography is often employed for purification. nih.gov This technique allows for rapid and efficient separation of the desired product from reaction byproducts and unreacted starting materials.

For the isolation of hydrochloride salts of amino carbamates, precipitation and filtration are common techniques. A general procedure involves dissolving the crude product in a suitable solvent, followed by the addition of an acid (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt. The resulting solid can then be collected by filtration, washed with a non-polar solvent to remove soluble impurities, and dried under vacuum. In the synthesis of an amino carbamate hydrochloride salt, the final product was isolated through filtration.

The choice of recrystallization solvent is also critical for obtaining a highly pure crystalline product. The selection of an appropriate solvent or solvent system can significantly improve the purity and yield of the final isolated compound.

Mechanistic Investigations of Reactions Involving Ethyl N Aminocarbamate Hydrochloride

Elucidation of Reaction Intermediates and Transition States

Detailed studies elucidating the reaction intermediates and transition states in reactions involving ethyl N-aminocarbamate hydrochloride are not prominently available in the current body of scientific literature. Understanding these transient species is fundamental to fully comprehending the reaction pathways.

In-situ Spectroscopic Monitoring Techniques (e.g., NMR, IR for mechanistic pathways)

There is no specific information available in the reviewed literature detailing the use of in-situ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy to monitor and characterize the mechanistic pathways of reactions involving ethyl N-aminocarbamate hydrochloride. Such studies would be invaluable for identifying reactive intermediates and providing real-time data on the progress of a reaction.

Isotope Labeling Studies for Mechanism Confirmation

No evidence of isotope labeling studies aimed at confirming the reaction mechanisms of ethyl N-aminocarbamate hydrochloride could be located in the reviewed sources. Isotope labeling is a powerful tool for tracing the fate of atoms throughout a chemical transformation, thereby providing definitive evidence for or against a proposed mechanistic pathway.

Understanding Selectivity and Stereochemical Outcomes in Transformations

The scientific literature lacks specific studies focused on the selectivity and stereochemical outcomes of chemical transformations involving ethyl N-aminocarbamate hydrochloride. Such investigations are critical for the application of this compound in asymmetric synthesis, where the control of stereochemistry is paramount.

Role of the Hydrochloride Salt in Reaction Kinetics and Equilibria

While the hydrochloride salt form of an amine is known to influence its reactivity by affecting its nucleophilicity and solubility, and by potentially acting as a proton source, specific studies detailing the role of the hydrochloride salt in the reaction kinetics and equilibria of ethyl N-aminocarbamate are not available. The protonated nitrogen atom in the hydrochloride salt would be expected to be less nucleophilic than the free amine. The presence of the hydrochloride could also influence the equilibrium position of reactions where the amine is a reactant or product. However, without experimental data, these remain general postulates.

Theoretical and Computational Studies of Ethyl N Aminocarbamate and Its Derivatives

Electronic Structure and Bonding Characteristics Analysis

The electronic landscape of ethyl N-aminocarbamate is characterized by the interplay of the carbamate (B1207046) functionality and the amino group. Computational chemistry provides powerful tools to dissect these electronic features.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For hydrazine (B178648) derivatives, which are structurally related to ethyl N-aminocarbamate, the HOMO is typically localized on the hydrazine moiety, indicating its role as the primary site for nucleophilic attack. The LUMO, conversely, is often distributed over the carbonyl group and adjacent atoms, marking it as the electrophilic center.

Theoretical studies on hydrazine derivatives using Density Functional Theory (DFT) have shown that the energy gap between the HOMO and LUMO is a critical parameter in determining the molecule's stability and reactivity. sharif.eduimist.ma A smaller HOMO-LUMO gap generally implies higher reactivity. imist.ma For instance, in a series of substituted hydrazine derivatives, the introduction of electron-withdrawing or -donating groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. sharif.eduimist.macuny.edu

Table 1: Frontier Molecular Orbital Energies for a Model Carbamate System (Note: The following data is illustrative and based on typical values for similar carbamate structures as specific data for ethyl N-aminocarbamate hydrochloride is not readily available in the searched literature.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the N-N bond and the lone pair of the terminal nitrogen. |

| LUMO | 2.1 | Distributed over the C=O bond and the adjacent nitrogen atom. |

| HOMO-LUMO Gap | 10.6 | Indicates high kinetic stability. |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov For carbamates, NBO analysis reveals the resonance stabilization arising from the delocalization of the nitrogen lone pair into the carbonyl group's antibonding π* orbital. nih.gov This interaction is a key factor in determining the rotational barrier around the C-N bond. In hydrazine derivatives, NBO analysis has been used to quantify hyperconjugative interactions and charge delocalization, which are crucial for understanding their stability. researchgate.net

Conformational Analysis and Rotational Barriers

The conformational landscape of carbamates is largely dictated by the rotation around the C-N bond, leading to the existence of syn and anti rotamers. nih.gov For many simple carbamates, the anti conformation is generally favored due to steric and electrostatic reasons. nih.gov However, the energy difference between the rotamers can be small, leading to a mixture of conformers in solution. nih.gov

The rotational barrier around the C-N bond in carbamates is a subject of considerable interest and has been studied both experimentally and computationally. nih.gov These barriers are typically lower than those in amides by about 3-4 kcal/mol, a difference attributed to electronic and steric effects from the additional oxygen atom in the carbamate group. nih.gov

Table 2: Calculated Rotational Barriers for Model Carbamates (Note: This data is compiled from studies on various carbamates and is intended to be representative.)

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| Methyl N,N-dimethylcarbamate | J. Org. Chem. 2000, 65, 7930–7937 | ~15 | nih.gov |

| Substituted N-Aryl Carbamates | J. Org. Chem. 1998, 63, 7258–7262 | 11-13 | nih.gov |

Prediction of Spectroscopic Signatures for Mechanistic Interpretation (e.g., Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (infrared and Raman) of molecules. nih.govnih.gov These theoretical spectra can be used to assign experimental vibrational bands and to understand how the vibrational modes are affected by the molecular structure and intermolecular interactions.

For carbamates and their derivatives, characteristic vibrational frequencies include the N-H stretching, C=O stretching, and C-N stretching modes. Theoretical studies on O-ethyl benzoylthiocarbamate, a related molecule, have shown that DFT calculations can accurately reproduce the experimental vibrational spectrum. nih.gov In a study on a phenanthroline derivative of ethyl carbazate (B1233558), spectroscopic features were extensively studied and supported by theoretical calculations. nih.gov

Table 3: Predicted Vibrational Frequencies for a Model Carbamate (Note: These are representative frequencies for a simple carbamate. The exact values for ethyl N-aminocarbamate hydrochloride would be influenced by the amino group and protonation.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | ~3400 | Stretching of the N-H bond. |

| C-H Stretch (ethyl) | 2900-3000 | Stretching of the C-H bonds in the ethyl group. |

| C=O Stretch | ~1700 | Stretching of the carbonyl double bond. |

| N-C-O Bending | ~1250 | Bending motion involving the carbamate core. |

| C-N Stretch | ~1000 | Stretching of the carbamate C-N bond. |

Reaction Pathway Modeling and Energy Landscape Calculations

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface and identifying transition states and intermediates. For carbamates, a key reaction is hydrolysis. Computational studies on the hydrolysis of carbamates have provided detailed insights into the reaction pathway, including the role of water molecules in assisting the reaction. mdpi.com

The formation of ethyl carbamate from precursors like urea (B33335) and cyanide has also been a subject of computational investigation, particularly in the context of food and beverage chemistry. mdpi.com These studies model the reaction under various conditions to understand the factors that influence the reaction rate and yield. mdpi.com Similarly, the synthesis of carbamates can be modeled, as demonstrated in a computational study on the Pd-catalyzed formation of a carbamate, which elucidated a multi-step reaction pathway. nih.gov

For ethyl N-aminocarbamate hydrochloride, a likely reaction is its behavior as a nucleophile, although protonation would diminish this reactivity. Reaction pathway modeling could be used to explore its reactions with various electrophiles, calculating the activation energies to predict the most favorable reaction pathways.

Solvent Effects on Structure and Reactivity through Continuum and Explicit Solvent Models

The structure and reactivity of molecules can be significantly influenced by the solvent. Computational models account for these effects using either continuum or explicit solvent models.

Continuum models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on properties like conformational equilibria and reaction energetics. nih.govnih.gov

Explicit solvent models involve including a number of solvent molecules in the simulation box and treating their interactions with the solute explicitly. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding the behavior of molecules in solution. Molecular dynamics (MD) simulations with explicit solvent are often used to study the dynamics and solvation structure of molecules.

For ethyl N-aminocarbamate hydrochloride, a polar and protic solvent like water would be expected to form strong hydrogen bonds with the carbonyl oxygen and the N-H protons, including the proton on the terminal amino group. These interactions would stabilize the molecule and influence its conformational preferences and reactivity. Both continuum and explicit solvent models would be valuable in quantifying these effects.

Applications of Ethyl N Aminocarbamate Hydrochloride As a Synthon in Advanced Organic Synthesis

Role in the Total Synthesis of Complex Natural Products

While direct and explicit examples of the use of ethyl N-aminocarbamate hydrochloride in the total synthesis of complex natural products are not extensively documented in readily available literature, its utility as a precursor to key heterocyclic systems, such as pyrroles, suggests its potential as a valuable synthon in this field. Many natural products, such as the lamellarin alkaloids, possess a central pyrrole (B145914) core. researchgate.netnih.govrsc.orgrsc.orgnih.gov The synthesis of these and other nitrogen-containing natural products often relies on the construction of such heterocyclic scaffolds. The ability of ethyl carbazate (B1233558) to participate in cyclization reactions to form substituted pyrroles and other heterocycles indicates its latent potential for application in the convergent synthesis of complex natural product targets.

Utility in the Preparation of Key Organic Intermediates

Ethyl N-aminocarbamate hydrochloride is a well-established precursor for the synthesis of a variety of key organic intermediates, particularly heterocyclic compounds that form the core of many biologically active molecules. Its reaction with various electrophiles provides access to a wide array of substituted hydrazides, which can then be cyclized to form important heterocyclic rings.

One of the most significant applications of this synthon is in the preparation of 1,2,4-triazole (B32235) derivatives. These compounds are known to exhibit a broad spectrum of pharmacological activities. uni-muenchen.de For instance, ethyl carbazate can undergo a three-component reaction with aroyl chlorides and ammonium (B1175870) thiocyanate (B1210189) under solvent-free conditions to produce 1,2,4-triazole-3-thione derivatives in high yields. uni-muenchen.de Similarly, reaction with potassium selenocyanate (B1200272) and aroyl chlorides affords 1,2,4-triazole-3-selone derivatives. researchgate.net

Pyrazoles, another class of heterocycles with significant medicinal applications, can also be synthesized from ethyl carbazate. researchgate.netnih.gov The classical Knorr pyrazole (B372694) synthesis involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. chiraltech.com Ethyl carbazate, as a hydrazine derivative, can be employed in such reactions to generate functionalized pyrazoles. These pyrazole intermediates can be further elaborated, for example, through Suzuki coupling reactions to create more complex aryl pyrazoles with potential biological activity. nih.govrsc.org

Furthermore, ethyl N-aminocarbamate hydrochloride is a key starting material for the synthesis of tetrazoles. researchgate.netnih.gov 5-Substituted-1H-tetrazoles can be prepared through the reaction of nitriles with an azide (B81097) source, a reaction in which ethyl carbazate derivatives can participate. ugm.ac.idresearchgate.net The resulting tetrazole rings are considered bioisosteres of carboxylic acids and are found in a number of commercial drugs. researchgate.net

A notable application is in the synthesis of precursors for thrombin inhibitors, which are crucial anticoagulant drugs. Ethyl carbazate is used in the synthesis of P1 aryl heterocycle-based thrombin inhibitors. rsc.org It is also employed in the preparation of diazenedicarboxamides, which have been identified as inhibitors of alanylalanine ligase, an important bacterial enzyme. rsc.org

| Intermediate Class | Synthetic Method | Reactants with Ethyl Carbazate | Reference |

| 1,2,4-Triazole-3-thiones | Three-component condensation | Aroyl chlorides, Ammonium thiocyanate | uni-muenchen.de |

| 1,2,4-Triazole-3-selones | Three-component condensation | Aroyl chlorides, Potassium selenocyanate | researchgate.net |

| Aryl Pyrazoles | Cyclocondensation & Suzuki Coupling | 1,3-Dicarbonyl compounds, Aryl boronic acids | chiraltech.comnih.govrsc.org |

| 5-Substituted-1H-tetrazoles | Cycloaddition | Nitriles, Azide source | ugm.ac.idresearchgate.net |

| P1 Aryl Heterocycle Precursors | Heterocycle formation | Appropriate electrophiles | rsc.org |

| Diazenedicarboxamides | Oxidation/Coupling | - | rsc.org |

Contribution to the Synthesis of Functional Organic Materials Precursors

The reactivity of ethyl N-aminocarbamate hydrochloride extends to the synthesis of precursors for a variety of functional organic materials, including energetic polymers and other specialized polymers.

The high nitrogen content of heterocycles derived from ethyl carbazate, such as tetrazoles, makes them attractive building blocks for energetic materials. researchgate.net The synthesis of tetrazole-containing compounds from ethyl carbazate derivatives can lead to materials with high heats of formation, a key characteristic of energetic compounds. uni-muenchen.demdpi.comnih.gov For example, the Krapcho decarboxylation of a bistetrazole derived from ethyl carbazate has been used to synthesize 1,1′-diamino-5,5′-bistetrazole, a high-performing metal-free initiator. at.ua

In the realm of polymer chemistry, ethyl N-aminocarbamate hydrochloride serves as a source for the carbamate (B1207046) functionality, which can be incorporated into polymer backbones to create polyurethanes and related materials. nih.gov Carbamate functional polymers have a wide range of applications due to their diverse properties. sielc.com Additionally, derivatives of ethyl carbazate can be used to synthesize energetic polymers and plasticizers. For instance, glycidyl (B131873) ethyl carbamate polymer, an energetic nitramine polymer, can be synthesized from a derivative of ethyl carbazate. uni-muenchen.de

| Material Precursor | Synthetic Approach | Key Features | Reference |

| 1,1′-Diamino-5,5′-bistetrazole | Krapcho decarboxylation of a bistetrazole derived from ethyl carbazate | High-performing metal-free initiator | at.ua |

| Glycidyl ethyl carbamate polymer | Polymerization of glycidyl ethyl carbamate | Energetic nitramine polymer | uni-muenchen.de |

| Carbamate functional polymers | Transcarbamoylation reactions | Versatile properties for various applications | nih.govsielc.com |

Design and Synthesis of Novel Molecular Scaffolds and Architectures

The ability of ethyl N-aminocarbamate hydrochloride to serve as a precursor to a variety of heterocyclic systems makes it a valuable tool in the design and synthesis of novel molecular scaffolds for medicinal chemistry and drug discovery. The carbamate functionality itself is a common feature in many therapeutic agents, often acting as a stable and cell-permeable surrogate for a peptide bond. sielc.com

The synthesis of diverse libraries of substituted triazoles, pyrazoles, and tetrazoles from ethyl carbazate provides a platform for the exploration of new chemical space. researchgate.netuni-muenchen.deresearchgate.netnih.govchiraltech.comnih.govrsc.orgresearchgate.netugm.ac.idresearchgate.net These heterocyclic scaffolds can be further functionalized to create a wide range of molecules with potential biological activity. For example, carbazole (B46965) hydrazine-carbothioamide scaffolds, which can be synthesized from precursors derived from ethyl carbazate, have shown promise as antioxidant, anticancer, and antimicrobial agents. nih.gov

The synthesis of carbamates derived from various alcohols and phenols through Curtius rearrangement of an azide intermediate, which can be prepared from ethyl carbazate, allows for the creation of a diverse set of molecules with potential antimicrobial properties. uni-muenchen.de

| Molecular Scaffold | Synthetic Strategy | Potential Application | Reference |

| 1,2,4-Triazoles | Three-component reactions | Broad pharmacological activities | researchgate.netuni-muenchen.de |

| Substituted Pyrazoles | Cyclocondensation and further functionalization | Medicinal chemistry, enzyme inhibition | researchgate.netnih.govnih.govrsc.org |

| Tetrazole Derivatives | Cycloaddition reactions | Bioisosteres in drug design | researchgate.netnih.govugm.ac.id |

| Carbamate-containing molecules | Curtius rearrangement | Antimicrobial agents | uni-muenchen.de |

Applications in Ligand Synthesis for Catalysis

The heterocyclic compounds synthesized from ethyl N-aminocarbamate hydrochloride, particularly pyrazoles and triazoles, have significant potential for use as ligands in transition metal catalysis. The nitrogen atoms within these heterocycles can coordinate to metal centers, and the substituents on the rings can be tailored to fine-tune the steric and electronic properties of the resulting ligands.

Pyrazole-based P,N-ligands have been shown to be effective in palladium-catalyzed Suzuki coupling and amination reactions. researchgate.net These ligands can be prepared from pyrazole precursors, which in turn can be synthesized from ethyl carbazate. The modular nature of pyrazole synthesis allows for the introduction of various substituents, enabling the creation of a library of ligands with different properties. researchgate.net

Similarly, 1,2,3-triazole-based monophosphine ligands, prepared through "click" chemistry, have been used in palladium-catalyzed Suzuki-Miyaura coupling and amination reactions of aryl chlorides. nih.govorganic-chemistry.orgeurekaselect.com The synthesis of the triazole ring can be achieved from precursors derived from ethyl carbazate. The resulting triazole-containing ligands can form highly active palladium complexes for these important cross-coupling reactions. organic-chemistry.orgresearchgate.net

| Ligand Type | Heterocyclic Core | Catalytic Application | Reference |

| P,N-Ligands | Pyrazole | Suzuki coupling, Amination reactions | researchgate.net |

| Monophosphine Ligands | 1,2,3-Triazole | Suzuki-Miyaura coupling, Amination reactions | nih.govorganic-chemistry.orgeurekaselect.com |

Development of Chiral Stationary Phases for Chromatographic Separations

The development of chiral stationary phases (CSPs) is crucial for the separation of enantiomers, a critical task in the pharmaceutical industry. While a direct, well-established method for the synthesis of CSPs starting from ethyl N-aminocarbamate hydrochloride is not prominently reported, the chemical functionalities of this compound and its derivatives suggest potential pathways for such applications.

Carbamate derivatives of polysaccharides, such as cellulose (B213188) and amylose, are widely used as chiral selectors in commercially available CSPs. nih.govresearchgate.netchiraltech.com The carbamate groups play a key role in the chiral recognition mechanism. It is conceivable that derivatives of ethyl N-aminocarbamate hydrochloride could be used to functionalize polysaccharide backbones to create novel CSPs.

Furthermore, chiral hydrazine derivatives can be used as chiral derivatizing agents to separate enantiomers of carbonyl compounds via the formation of diastereomers. researchgate.netgoogle.comnih.gov These chiral hydrazines can be synthesized from precursors that are structurally related to ethyl carbazate. This suggests the potential for developing new chiral selectors and CSPs based on the hydrazine functionality. The synthesis of chiral carbamates from ethyl (S)-lactate has also been explored for the enantiodiscrimination of amino acid derivatives, highlighting the utility of the carbamate moiety in chiral recognition. nih.govrsc.org

| Potential Application | Approach | Key Principle | Relevant References |

| Polysaccharide-based CSPs | Functionalization of polysaccharides with ethyl carbazate derivatives | Carbamate groups contribute to chiral recognition | nih.govresearchgate.netchiraltech.com |

| Chiral Derivatizing Agents | Synthesis of chiral hydrazines from related precursors | Formation of separable diastereomers with chiral analytes | researchgate.netgoogle.comnih.gov |

| Chiral Solvating Agents | Synthesis of chiral carbamates | Enantiodiscrimination in NMR spectroscopy | nih.govrsc.org |

Derivatives and Analogues of Ethyl N Aminocarbamate: Synthesis and Research Implications

Synthesis of Substituted N-Aminocarbamates

The synthesis of substituted N-aminocarbamates can be achieved through various strategies, primarily involving the derivatization of the parent ethyl N-aminocarbamate or related precursors. A common approach involves the N-alkylation or N-arylation of the terminal amino group. For instance, N-alkylation can be accomplished using alkyl halides in the presence of a base to neutralize the generated acid. A widely applied method for the N-methylation of related N-acyl and N-carbamoyl amino acids utilizes sodium hydride and methyl iodide. monash.edu This method, developed by Benoiton et al., has been adapted for a wide range of substrates. monash.edu

Another versatile method for forming N-substituted carbamates involves a three-component coupling reaction of amines, carbon dioxide, and alkyl halides, often facilitated by a base such as cesium carbonate. organic-chemistry.org This approach offers mild reaction conditions and can prevent common side reactions like over-alkylation. organic-chemistry.org The synthesis of N-aryl derivatives can be more challenging but has been successfully achieved through methods like copper-catalyzed Ullmann-type reactions, which couple aryl halides with the amino group.

Furthermore, the synthesis of N-(methylene-4-oxo coumarinyl) carbamates has been reported through the condensation of various carbamates with 4-hydroxy coumarins in the presence of triethylorthoformate, yielding the target compounds in moderate yields. nih.gov

Table 1: Examples of Synthetic Methods for N-Substituted Carbamates

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| N-acyl/N-carbamoyl amino acids | Sodium hydride, Methyl iodide, THF/DMF | N-methylated amino acids | monash.edu |

| Primary amines, CO2, Alkyl halide | Cesium carbonate, TBAI, DMF | N-alkyl carbamates | organic-chemistry.org |

| Carbamates, 4-hydroxy coumarins | Triethylorthoformate | N-(methylene-4-oxo coumarinyl) carbamates | nih.gov |

| Arylamines, CO2, Dehydrating agent | DBU, Sulfonium reagents | Aryl isocyanates (intermediate for carbamates) | organic-chemistry.org |

Systematic Structural Modifications of the Carbamate (B1207046) Moiety

Systematic structural modifications of the carbamate moiety in ethyl N-aminocarbamate analogues are crucial for tuning their chemical and physical properties. These modifications primarily target the ester portion of the carbamate. The ester group can be varied by reacting a suitable N-aminocarbamoyl chloride intermediate with a wide range of alcohols and phenols. This allows for the introduction of different alkyl and aryl groups, which can significantly influence the molecule's solubility, stability, and biological activity.

One-pot procedures for the synthesis of substituted O-aryl carbamates have been developed, offering an efficient route to a diverse library of compounds. organic-chemistry.org Additionally, the transesterification of existing carbamates with different alcohols, sometimes catalyzed by metal salts or enzymes, provides another avenue for modification. Research on ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates has shown that while replacing the ethyl group with a methyl group resulted in no significant change in activity, the introduction of bulkier aliphatic groups led to reduced activity. nih.gov This highlights the sensitivity of the biological activity to the nature of the ester group.

Exploration of Varied Alkyl and Aryl Substituents on the Nitrogen Atom

The introduction of a wide array of alkyl and aryl substituents on the nitrogen atom of the N-aminocarbamate scaffold is a key strategy for creating chemical diversity and modulating the properties of the resulting molecules. The N-substitution can influence factors such as lipophilicity, steric hindrance, and electronic effects, which in turn affect reactivity and biological interactions.

The synthesis of N-alkyl derivatives is commonly achieved through direct alkylation of the N-amino group using alkyl halides. For more complex substitutions, reductive amination of a carbonyl compound with the N-aminocarbamate can be employed. The synthesis of N-aryl derivatives often requires more specialized methods, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SNAr) reactions. In SNAr reactions, an electron-deficient aromatic ring bearing a good leaving group reacts with the nucleophilic N-amino group of the carbamate.

A series of N-substituted aryl and alkyl carbamates have been prepared and screened for various activities, demonstrating the importance of the substituent on the nitrogen atom. organic-chemistry.org For example, some synthetic carbamates possessing an N-(phenylthio)methyl group showed inhibitory activity comparable to the commercial herbicide chlorpropham. organic-chemistry.org

Table 2: Examples of N-Substituted Carbamate Derivatives and their Research Context

| N-Substituent Type | Synthetic Method | Research Focus | Reference |

| N-Alkyl | Alkylation with alkyl halides | Modulating lipophilicity and biological activity | monash.edu |

| N-Aryl | Copper-catalyzed cross-coupling | Synthesis of biologically important molecules | researchgate.net |

| N-(Phenylthio)methyl | Not specified | Herbicide activity screening | organic-chemistry.org |

| N-Substituted aminobenzamide | Reaction with α-bromoketones | DPP-IV enzyme inhibition | nih.gov |

Comparative Reactivity and Selectivity Studies of Analogues

Comparative studies of the reactivity and selectivity of N-aminocarbamate analogues are essential for understanding their chemical behavior and for designing new applications. The presence of substituents on the nitrogen atom and modifications to the carbamate moiety can significantly alter the reactivity of the molecule.

For instance, the reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds in the presence of a base leads to the formation of Schiff bases and subsequent intramolecular cyclization. nih.gov The course of these reactions is highly dependent on the reaction conditions and the structure of the reactants, leading to the formation of various heterocyclic systems such as pyrrolo[4,3-b] nih.govorganic-chemistry.orgdiazepines or pyrazinones. nih.gov

The electronic nature of substituents on an aromatic ring attached to the nitrogen can dramatically influence the nucleophilicity of the N-amino group. Electron-withdrawing groups will decrease its reactivity towards electrophiles, while electron-donating groups will enhance it. Similarly, the steric bulk of substituents near the reactive centers can dictate the regioselectivity of reactions. Studies on halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have shown that these compounds act as competitive, time-dependent inhibitors of monoamine oxidase-B, with their relative potencies being influenced by steric and hydrophobic effects. chemicalbook.com

Development of Novel Reagents and Catalysts Based on the N-Aminocarbamate Scaffold

The unique structural features of N-aminocarbamates suggest their potential for development into novel reagents and catalysts. The presence of multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons makes them potential ligands for metal catalysts. The ability to systematically modify the scaffold allows for the fine-tuning of the steric and electronic properties of such potential ligands.

While the development of catalysts derived from the N-aminocarbamate scaffold is an emerging area, the broader field of carbamate chemistry provides some insights. For example, N-heterocyclic carbenes (NHCs), which are powerful ligands in catalysis, can be functionalized with various groups, including those containing carbamate-like structures, to modulate their catalytic activity. mdpi.comnih.gov The N-aminocarbamate moiety could potentially be incorporated into ligand designs to create novel catalytic systems. For example, a bidentate ligand could be envisaged where the N-amino group and the carbonyl oxygen of the carbamate coordinate to a metal center.

Furthermore, the reactivity of the N-amino group allows for the attachment of the N-aminocarbamate scaffold to solid supports, which could lead to the development of heterogeneous catalysts or supported reagents. The development of such systems remains a promising area for future research.

Future Research Directions and Emerging Opportunities for Ethyl N Aminocarbamate Hydrochloride

Integration with Artificial Intelligence and Machine Learning in Reaction Design

The confluence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are discovered and optimized. For ethyl N-aminocarbamate hydrochloride, this integration offers powerful tools to predict its behavior and design novel synthetic pathways.

Machine learning (ML) models are increasingly used to forecast the outcomes of chemical reactions. arxiv.org By training algorithms on vast datasets of known transformations, it is possible to predict the likely products, yields, and even stereoselectivity of reactions involving ethyl N-aminocarbamate hydrochloride with new substrates or under untested conditions. arxiv.org Generative AI models can go a step further, proposing entirely new reactions or multi-step synthetic routes that human chemists might not have considered. mit.edu For instance, a generative model could design a sequence to a complex pharmaceutical intermediate starting from ethyl N-aminocarbamate hydrochloride by navigating the complex chemical space to find the most efficient path. arxiv.orgmit.edu

A significant challenge in reaction design is the "black-box" nature of some ML models. nih.gov Future work will focus on developing interpretable AI, where the model not only makes a prediction but also explains the chemical reasoning behind it. nih.govchemrxiv.orgnih.gov Techniques like heat-mapping can highlight which parts of the reactant molecules are most influential in determining the predicted yield, providing chemists with actionable insights for rational molecular design. chemrxiv.orgnih.gov Furthermore, ML can accelerate the discovery of optimal reaction conditions by employing active learning frameworks, where the algorithm intelligently selects the next set of experiments to perform to refine its predictive model, reducing time and material costs. nih.gov

A key area of development is the prediction of transition state structures, which are fleeting and difficult to observe experimentally but crucial for understanding reaction mechanisms and barriers. mit.edu New ML models can now predict these structures in seconds, a task that would traditionally take hours or days using quantum chemistry methods. mit.edu This capability will be invaluable for designing reactions with ethyl N-aminocarbamate hydrochloride that have lower activation energies and higher efficiency.

Table 1: Applications of AI/ML in Reaction Design for Ethyl N-Aminocarbamate Hydrochloride

| AI/ML Application | Potential Impact on Ethyl N-Aminocarbamate Hydrochloride Chemistry | Relevant Findings |

|---|---|---|

| Yield Prediction | Rapidly screen potential substrates and conditions to maximize product formation. | Supervised ML models can predict reaction yields for related heterocyclic syntheses. chemrxiv.orgnih.gov |

| Reaction Outcome Prediction | Identify major and minor products, including potential side reactions, before running experiments. | The "Molecular Transformer" model can predict reaction outcomes, but its accuracy depends on the quality and bias of the training data. nih.gov |

| Generative Retrosynthesis | Design novel, efficient synthetic routes to complex target molecules. | AI can be integrated into medicinal chemistry workflows to plan syntheses for new drug candidates. mit.edunih.gov |

| Transition State Prediction | Elucidate reaction mechanisms and rationally design catalysts or modify substrates to lower activation energy. | ML models can accurately and rapidly predict transition state geometries. mit.edu |

| Enantioselectivity Prediction | Computationally screen chiral catalysts to achieve high enantiomeric excess in asymmetric transformations. | Atomistic ML models can predict DFT-computed enantiomeric excess for organocatalyzed reactions. rsc.org |

Exploration of Novel Catalytic Systems for Its Transformations

The reactivity of ethyl N-aminocarbamate hydrochloride can be significantly enhanced and directed through catalysis. Future research will focus on discovering and developing new catalytic systems that enable novel transformations which are currently inefficient or impossible.

While traditional acid or base catalysis is common, the exploration of transition-metal and organocatalysis opens up new synthetic possibilities. For instance, nickel(II)-bipyridine complexes have shown high efficiency in related C-N coupling reactions and could be adapted for the arylation or vinylation of the hydrazine (B178648) moiety. organic-chemistry.org Ruthenium complexes have been effective in the alkylation of acyl hydrazides using alcohols as alkylating agents via a "borrowing hydrogen" strategy, a method that could be applied to ethyl N-aminocarbamate hydrochloride for the synthesis of substituted hydrazines. organic-chemistry.org An exciting frontier is the direct synthesis of hydrazine derivatives from dinitrogen (N₂) using advanced catalysts like polymetallic titanium hydride compounds, which could fundamentally change the production landscape of hydrazine-based reagents. riken.jp

Organocatalysis offers a metal-free alternative for promoting reactions. L-proline, for example, has been used as an efficient organocatalyst for the green synthesis of hydrazide derivatives. mdpi.com The development of chiral organocatalysts, such as those based on thiourea, could enable highly enantioselective reactions, where the catalyst assembles with reactants through noncovalent interactions to control the stereochemical outcome. acs.org

Table 2: Potential Catalytic Systems for Ethyl N-Aminocarbamate Hydrochloride

| Catalyst Class | Example System | Potential Transformation |

|---|---|---|

| Transition Metal | Nickel(II)-bipyridine complexes | Photochemical C-N cross-coupling with aryl/heteroaryl chlorides. organic-chemistry.org |

| Transition Metal | Diaminocyclopentadienone Ruthenium complexes | N-alkylation using primary and secondary alcohols. organic-chemistry.org |

| Transition Metal | Rhodium(II) complexes | Carbene/nitrene transfer reactions from diazo/azido precursors. acs.org |

| Organocatalyst | L-proline | Condensation reactions with aldehydes and ketones. mdpi.com |

| Organocatalyst | Chiral thioureas | Asymmetric additions to imines or other electrophiles. acs.org |

Sustainable Synthesis and Resource Efficiency in Production

The principles of green chemistry are increasingly guiding the development of chemical processes. researchgate.net Future efforts in the production of ethyl N-aminocarbamate hydrochloride and its derivatives will prioritize sustainability, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources. researchgate.netnih.gov

One key area is the development of solvent-free or "green" solvent-based reaction conditions. researchgate.net Mechanochemistry, where reactions are induced by mechanical force, can reduce or eliminate the need for solvents. nih.gov Similarly, using water as a reaction medium is highly desirable, and methods for synthesizing acyl hydrazides in aqueous environments are being developed. organic-chemistry.org

Advanced Spectroscopic Characterization Techniques for In-Depth Mechanistic Studies

A deep understanding of reaction mechanisms is essential for process optimization and the rational design of new reactions. Advanced spectroscopic techniques are powerful tools for elucidating the intricate steps of chemical transformations involving ethyl N-aminocarbamate hydrochloride.

In-situ spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, allows researchers to monitor reactions in real-time without disturbing the system. youtube.comyoutube.com By tracking the concentration of reactants, intermediates, and products as the reaction progresses, one can obtain crucial kinetic data and identify transient species that provide insight into the reaction pathway. youtube.comyoutube.com This is especially valuable for reactions under pressure or at high temperatures. youtube.com In-situ IR can also be used to study how adsorbates, such as the reactants, interact with and potentially restructure the surface of a heterogeneous catalyst during the reaction. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for detailed structural and stereochemical analysis. ipb.ptresearchgate.net Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal the spatial proximity of atoms within a molecule, which is critical for determining the three-dimensional structure and conformation of complex products. ipb.ptdiva-portal.org This information is vital for understanding the mechanism of stereoselective reactions and for confirming the structure of novel compounds derived from ethyl N-aminocarbamate hydrochloride.

Combining data from multiple analytical techniques, such as in-situ IR and offline NMR, provides a more complete picture of a reaction, from kinetics and mechanism to final product structure. youtube.com

Computational Design of Enhanced Reactivity and Selectivity Profiles

Computational chemistry provides a powerful lens through which to examine and predict the behavior of molecules at an atomic level. For ethyl N-aminocarbamate hydrochloride, computational design can be used to engineer derivatives or reaction partners with tailored reactivity and selectivity.

Using methods like Density Functional Theory (DFT), chemists can model the entire reaction coordinate, calculating the energies of reactants, products, and, crucially, the transition states that connect them. acs.org This allows for the in silico screening of various substrates or catalysts to identify those with the lowest activation barriers, leading to faster and more efficient reactions. rsc.org For example, by modeling the interaction between a chiral catalyst and ethyl N-aminocarbamate hydrochloride, researchers can understand the origins of enantioselectivity and rationally design catalysts that amplify it. rsc.orgacs.org Computational studies can reveal the subtle noncovalent interactions, such as π-π stacking or hydrogen bonding, that stabilize one transition state over another, leading to the observed selectivity. acs.org

Beyond static modeling, molecular dynamics (MD) simulations can provide insights into the conformational flexibility of reactants and catalysts in solution, which can be crucial for understanding how they approach each other to react. This is particularly important in complex systems involving multiple interacting components. The synergy between computational modeling and machine learning is a rapidly growing field. mit.edu ML models can be trained on data generated from high-throughput quantum chemical calculations to create fast and accurate tools for predicting properties like reactivity and selectivity across vast chemical spaces, accelerating the discovery of molecules with enhanced performance profiles. chemrxiv.orgmit.edu

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing ethyl N-aminocarbamate hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves carbodiimide-mediated coupling of ethylamine with carbamate precursors under acidic conditions. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is commonly used to activate carboxylic acid intermediates, followed by HCl treatment to yield the hydrochloride salt. Purity ≥95% (HPLC) can be achieved via recrystallization in ethanol or acetonitrile, as described for structurally similar compounds like ethyl pyrrolidine-3-carboxylate hydrochloride .

Q. How can researchers characterize the structural integrity of ethyl N-aminocarbamate hydrochloride?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm amine and carbamate functional groups.

- HPLC with UV detection (λ = 210–254 nm) to assess purity, using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA).

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺).

- Elemental analysis to validate stoichiometry of the hydrochloride salt. These methods align with analytical workflows for related hydrochlorides like Acebutolol Hydrochloride .

Q. What safety precautions are critical when handling ethyl N-aminocarbamate hydrochloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (GHS07 Skin Irritant Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in sealed containers at room temperature, away from oxidizers.

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols, as recommended for aminoacetone hydrochloride .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacokinetic stability of ethyl N-aminocarbamate hydrochloride in physiological buffers?

- Methodological Answer :

- In vitro Stability Assay : Incubate the compound in PBS (pH 7.4) and human serum at 37°C. Monitor degradation via HPLC at intervals (0, 6, 12, 24 hours).

- Kinetic Analysis : Apply zero-order or first-order models to calculate half-life (t₁/₂). For example, hydroxyzine hydrochloride’s release kinetics were analyzed using factorial design to optimize dissolution rates .

- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., ethylamine) .

Q. What strategies resolve contradictions in analytical data (e.g., conflicting HPLC vs. NMR purity results)?

- Methodological Answer :

- Cross-Validation : Repeat analyses under standardized conditions (e.g., internal standards like chloroform in Acebutolol studies ensure HPLC reproducibility ).

- Impurity Profiling : Compare NMR integrals with HPLC peak areas to identify co-eluting impurities.

- Orthogonal Techniques : Supplement with ion chromatography (for chloride content) and Karl Fischer titration (water content) to confirm salt stoichiometry .

Q. How can computational modeling predict the interaction of ethyl N-aminocarbamate hydrochloride with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., thrombin for dabigatran analogues ).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities. Validate with in vitro assays (e.g., IC₅₀ determination via fluorogenic substrates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.